molecular formula C13H15NO3 B13961873 2-(1-Hydroxyethyl)-2-phenylglutarimide CAS No. 50275-57-5

2-(1-Hydroxyethyl)-2-phenylglutarimide

Cat. No.: B13961873
CAS No.: 50275-57-5
M. Wt: 233.26 g/mol
InChI Key: XHMCNOHNFNMYFS-UHFFFAOYSA-N
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Description

2-(1-Hydroxyethyl)-2-phenylglutarimide is an organic compound with a unique structure that includes a hydroxyethyl group and a phenyl group attached to a glutarimide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Hydroxyethyl)-2-phenylglutarimide typically involves the reaction of glutarimide with phenylacetaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and efficiency. The use of advanced catalytic systems and automated control of reaction parameters can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxyethyl)-2-phenylglutarimide undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The phenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with different functional groups.

Scientific Research Applications

2-(1-Hydroxyethyl)-2-phenylglutarimide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1-Hydroxyethyl)-2-phenylglutarimide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with target molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Hydroxyethyl)-9,10-anthraquinone: Similar in structure but with an anthraquinone backbone.

    2-(1-Hydroxyethyl) Promazine Sulfoxide: Contains a promazine sulfoxide group instead of a glutarimide backbone.

Uniqueness

2-(1-Hydroxyethyl)-2-phenylglutarimide is unique due to its specific combination of a hydroxyethyl group and a phenyl group attached to a glutarimide backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

50275-57-5

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

3-(1-hydroxyethyl)-3-phenylpiperidine-2,6-dione

InChI

InChI=1S/C13H15NO3/c1-9(15)13(10-5-3-2-4-6-10)8-7-11(16)14-12(13)17/h2-6,9,15H,7-8H2,1H3,(H,14,16,17)

InChI Key

XHMCNOHNFNMYFS-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CCC(=O)NC1=O)C2=CC=CC=C2)O

Origin of Product

United States

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